molecular formula C23H30N2O2 B11572063 N-cyclohexyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

N-cyclohexyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11572063
M. Wt: 366.5 g/mol
InChI Key: LXYWHDBILJHRQG-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a cyclohexane ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions. The resulting indole derivative is then subjected to acylation using cyclohexanecarbonyl chloride in the presence of a base such as pyridine to form the cyclohexanecarbonyl-indole intermediate. Finally, this intermediate undergoes amidation with cyclohexylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-CYCLOHEXYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-METHYLACETAMIDE
  • 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-ETHYLACETAMIDE
  • 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-PROPYLACETAMIDE

Uniqueness

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-CYCLOHEXYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group in the acetamide moiety may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy compared to similar compounds.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C23H30N2O2/c26-22(24-18-11-5-2-6-12-18)16-25-15-20(19-13-7-8-14-21(19)25)23(27)17-9-3-1-4-10-17/h7-8,13-15,17-18H,1-6,9-12,16H2,(H,24,26)

InChI Key

LXYWHDBILJHRQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CCCCC4

Origin of Product

United States

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